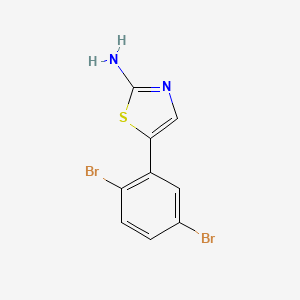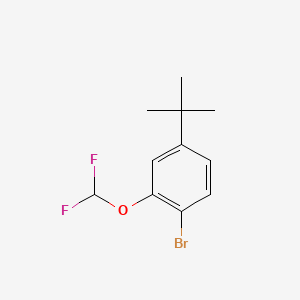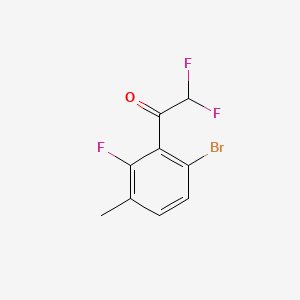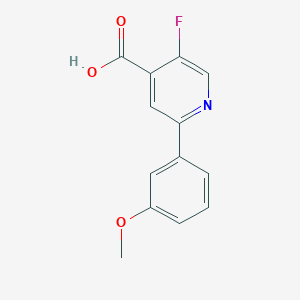![molecular formula C9H11N5O5 B14769001 1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)
1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione, also known as 5-(azidomethyl)-2’-deoxyuridine, is a modified nucleoside that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of an azidomethyl group attached to the deoxyribose sugar and a pyrimidine-2,4-dione base. It exhibits unique chemical properties that make it valuable for various scientific applications, particularly in the study of DNA and its interactions.
Métodos De Preparación
The synthesis of 1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2’-deoxyuridine.
Azidomethylation: The hydroxyl group at the 5’ position of the deoxyribose sugar is converted to an azidomethyl group using azidomethyl reagents under controlled conditions.
Purification: The resulting product is purified using chromatographic techniques to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione undergoes several types of chemical reactions:
Substitution Reactions: The azidomethyl group can participate in substitution reactions, particularly with nucleophiles. For example, it can react with alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl groups on the deoxyribose sugar can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Common reagents used in these reactions include copper(I) catalysts for cycloaddition, hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions include triazoles, amines, and oxidized derivatives of the sugar moiety.
Aplicaciones Científicas De Investigación
1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of nucleotide analogs and as a building block for the construction of more complex molecules.
Biology: The compound is employed in metabolic labeling of DNA, allowing researchers to track DNA synthesis and repair processes in cells.
Industry: The compound can be used in the development of diagnostic tools and biosensors, leveraging its ability to form stable conjugates with other molecules.
Mecanismo De Acción
The mechanism of action of 1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into DNA by endogenous enzymes. Once incorporated, the azidomethyl group can be targeted for further chemical modifications, such as click chemistry reactions, enabling the study of DNA interactions and modifications. The molecular targets and pathways involved include DNA polymerases and other enzymes responsible for DNA synthesis and repair.
Comparación Con Compuestos Similares
1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione can be compared with other modified nucleosides such as:
5-Ethynyl-2’-deoxyuridine (EdU): Similar to the azidomethyl compound, EdU is used for DNA labeling and can undergo click chemistry reactions.
5-Bromo-2’-deoxyuridine (BrdU): BrdU is another nucleoside analog used for DNA labeling, but it incorporates a bromine atom instead of an azide group.
2’-Deoxy-2’-fluoro-5-ethynyluridine (F-ara-EdU): This compound combines the properties of fluorine and ethynyl groups for enhanced stability and reactivity in DNA labeling applications.
The uniqueness of this compound lies in its azidomethyl group, which provides a versatile handle for bioorthogonal chemistry, enabling a wide range of applications in chemical biology and medicinal chemistry.
Propiedades
Fórmula molecular |
C9H11N5O5 |
|---|---|
Peso molecular |
269.21 g/mol |
Nombre IUPAC |
1-[5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O5/c10-13-11-3-4-6(16)7(17)8(19-4)14-2-1-5(15)12-9(14)18/h1-2,4,6-8,16-17H,3H2,(H,12,15,18) |
Clave InChI |
ZXEWVLLJHQSJOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)





